molecular formula C10H10OSe B14691469 2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane] CAS No. 24194-77-2

2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]

Cat. No.: B14691469
CAS No.: 24194-77-2
M. Wt: 225.16 g/mol
InChI Key: QQKFBYGDJNZKIX-UHFFFAOYSA-N
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Description

2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is a unique spirocyclic compound that features a selenium atom within its structure Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] typically involves multi-component reactions. One common method includes the reaction of benzaldehyde with cyclohexane-1,3-dione and malononitrile under specific conditions . The reaction is often catalyzed by nanocomposites such as Al2O3/V2O5, which provide good yields and short reaction times .

Industrial Production Methods: While specific industrial production methods for 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced catalytic systems to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring under mild conditions.

Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] involves its interaction with molecular targets through its selenium and oxirane moieties. The selenium atom can participate in redox reactions, while the oxirane ring can undergo nucleophilic attack, leading to the formation of various biologically active intermediates. These interactions can modulate biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not commonly found in other spirocyclic compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

24194-77-2

Molecular Formula

C10H10OSe

Molecular Weight

225.16 g/mol

IUPAC Name

spiro[2,4-dihydroselenochromene-3,2'-oxirane]

InChI

InChI=1S/C10H10OSe/c1-2-4-9-8(3-1)5-10(6-11-10)7-12-9/h1-4H,5-7H2

InChI Key

QQKFBYGDJNZKIX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2[Se]CC13CO3

Origin of Product

United States

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